

Quantitative Data on Cannflavin A's Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cannflavin A

CAS No.: 76735-57-4

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The table below summarizes key experimental findings from recent studies on **cannflavin A**. Please note that the "Therapeutic Index" typically requires a ratio of toxic to effective dose (TD/ED), which is not yet established. The data here focuses on demonstrated efficacy levels.

Biological Activity	Experimental Model	Effective Concentration	Key Findings & Comparison	Source
Anti-inflammatory	In vitro enzyme assay	Not specified (IC ₅₀)	Potency ~30 times greater than aspirin (acetyl salicylate).	[1]
Cytotoxicity / Anti-cancer	Human Bladder Cancer Cell Lines (T24, TCCSUP)	Concentration-dependent; up to 100 µM	Induced cell death; activated apoptosis via caspase-3 cleavage .	[2]
Anti-invasive	Human Bladder Cancer Cell Lines (Matrigel assay)	Not specified	Reduced cancer cell invasion by ~50% .	[2]
Synergistic Cytotoxicity	Bladder Cancer Cell Lines (with Gemcitabine or Cisplatin)	Various combinations	Effects ranged from antagonistic to additive and synergistic , highly dependent on drug concentrations.	[2]

Biological Activity	Experimental Model	Effective Concentration	Key Findings & Comparison	Source
Synergistic Cytotoxicity	Bladder Cancer Cell Lines (with cannabinoids like THC, CBD)	Various combinations	Showed synergistic cytotoxic effects.	[2]

Details of Key Experimental Protocols

To support the data above and aid in experimental design, here are the methodologies used in the pivotal studies.

- **Cell Viability and Cytotoxicity Assay [2]**

- **Cell Lines:** Human bladder transitional cell carcinoma (T24 and TCCSUP) and non-tumorigenic human bladder epithelial cells (HBIEpC).
- **Treatment:** Cells were treated with increasing concentrations of **cannflavin A** (up to 100 μ M), other cannabinoids, gemcitabine (up to 100 nM), and/or cisplatin (up to 100 μ M) for 48 hours.
- **Viability Measurement:** AlamarBlue reagent was added, and fluorescence was measured (excitation 540 nm, emission 590 nm). Data was expressed as the percentage of viable cells compared to vehicle-treated controls.

- **Apoptosis Analysis [2]**

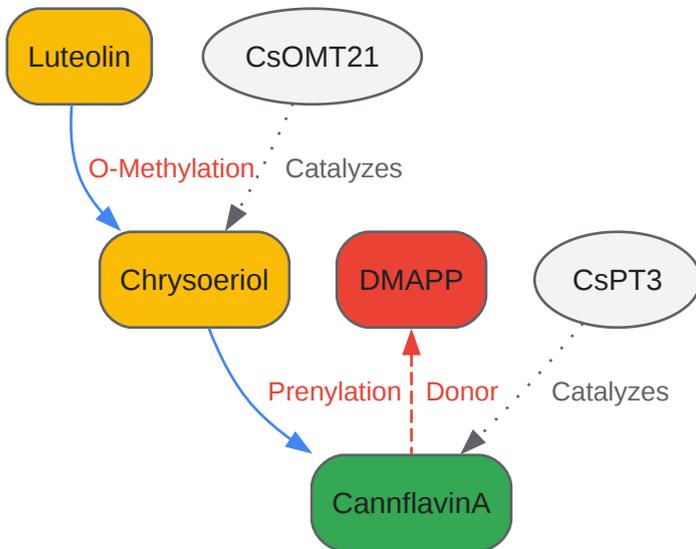
- **Method:** After treatment with **cannflavin A**, cell lysates were prepared using RIPA buffer.
- **Detection:** Activation of the apoptotic cascade was evaluated using Western blot analysis to detect the cleavage of caspase-3, a key executioner enzyme in apoptosis.

- **Invasion Assay [2]**

- **Method:** The invasive potential of bladder cancer cells was assessed using a Matrigel invasion assay.
- **Procedure:** Cells were seeded onto a Matrigel-coated membrane. Their ability to invade through the matrix towards a chemoattractant after treatment with **cannflavin A** was quantified.

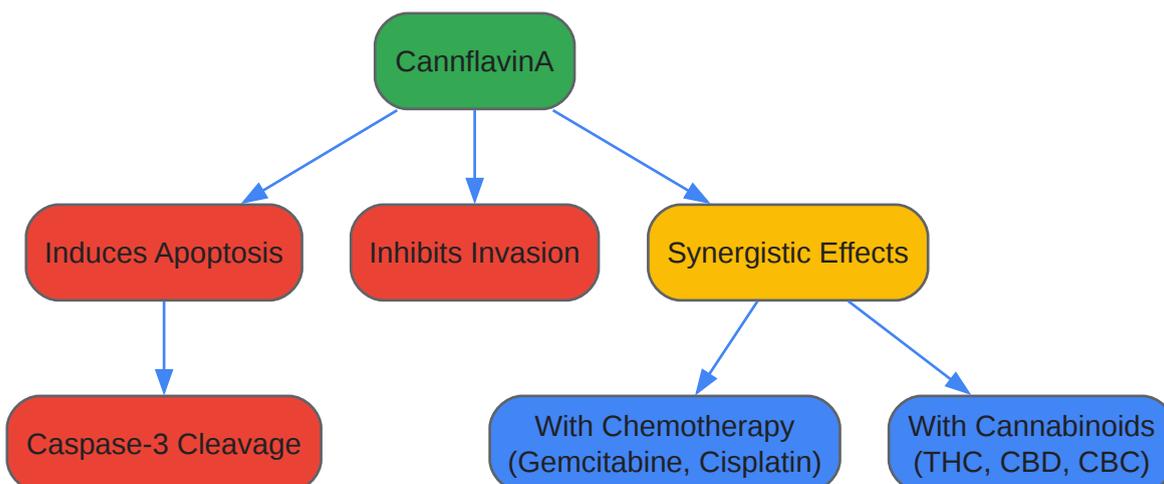
Biosynthesis and Anti-Cancer Mechanism of Cannflavin A

The following diagrams, created using Graphviz, illustrate the biosynthetic pathway of **cannflavin A** and its proposed mechanism of action in exerting anti-cancer effects.



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*Diagram 1: Biosynthesis pathway of **Cannflavin A** in *Cannabis sativa*. The pathway begins with the common plant flavone Luteolin. The enzyme CsOMT21 catalyzes its conversion to Chrysoeriol, which is then prenylated by the prenyltransferase CsPT3, using dimethylallyl diphosphate (DMAPP) as a donor, to produce the final compound, **Cannflavin A** [1].*



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*Diagram 2: Proposed anti-cancer mechanisms of **Cannflavin A**. **Cannflavin A** exerts cytotoxic effects by inducing programmed cell death (Apoptosis), evidenced by the cleavage of caspase-3. It also reduces the metastatic potential of cancer cells by inhibiting Invasion. Furthermore, it demonstrates Synergistic Effects when combined with standard chemotherapy drugs like gemcitabine and cisplatin, as well as with other cannabis-derived compounds like THC and CBD [2].*

Conclusion and Research Implications

In summary, while a definitive therapeutic index for **cannflavin A** cannot be calculated with existing data, the evidence strongly supports its promise as a multi-faceted therapeutic agent.

- **Significant Bioactivity:** It demonstrates potent anti-inflammatory and direct anti-cancer activities, including inducing apoptosis and inhibiting invasion [2] [1].
- **Combination Potential:** Its ability to work synergistically with existing chemotherapies and cannabinoids is particularly notable for developing new treatment regimens [2].
- **Critical Research Gaps:** The primary hurdle for clinical development and a precise therapeutic index calculation is the current lack of comprehensive *in vivo* pharmacokinetic and toxicity profiles. Future research must focus on these areas to translate these promising *in vitro* results into clinical applications [2] [3].

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To cite this document: Smolecule. [Quantitative Data on Cannflavin A's Bioactivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b645104#cannflavin-a-therapeutic-index-comparison>]

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